molecular formula C17H16BrN3O5 B4117576 ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate

ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate

Cat. No. B4117576
M. Wt: 422.2 g/mol
InChI Key: IIEIGXWXPICYKA-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate, also known as EBCAB, is a chemical compound with potential applications in scientific research. It is a synthetic derivative of a hydrazide-based compound that has been shown to have anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that it has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate in lab experiments is that it is a synthetic compound, which means it can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate. One direction is to further investigate its mechanism of action and identify the enzymes and signaling pathways it targets. Another direction is to test its efficacy in animal models of cancer and inflammation. Additionally, ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate could be modified to improve its potency and selectivity for specific targets.

Scientific Research Applications

Ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate has potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

ethyl 4-[[(5-bromo-2-hydroxybenzoyl)amino]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O5/c1-2-26-16(24)10-3-6-12(7-4-10)19-17(25)21-20-15(23)13-9-11(18)5-8-14(13)22/h3-9,22H,2H2,1H3,(H,20,23)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEIGXWXPICYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[({2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinyl}carbonyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate
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ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate
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ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate
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ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate
Reactant of Route 5
ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate
Reactant of Route 6
ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate

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